molecular formula C9H10N2O B12864674 3,4-dimethyl-5-(1H-pyrrol-1-yl)isoxazole CAS No. 358332-84-0

3,4-dimethyl-5-(1H-pyrrol-1-yl)isoxazole

Cat. No.: B12864674
CAS No.: 358332-84-0
M. Wt: 162.19 g/mol
InChI Key: LASGGRUCCAHNAW-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-(1H-pyrrol-1-yl)isoxazole (CAS Registry Number: 358332-84-0) is a specialized heterocyclic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . Its structure features an isoxazole ring—a five-membered heterocycle containing oxygen and nitrogen atoms—that is substituted at the 3- and 4- positions with methyl groups and at the 5- position with a 1H-pyrrol-1-yl moiety . Isoxazole-based scaffolds are recognized as a crucial category of heterocyclic compounds with wide-ranging applications in pharmaceutical development, advanced materials, and pesticide synthesis . The isoxazole ring is one of the top 35 most frequently occurring nitrogen heterocycles in U.S. FDA-approved drugs, underscoring its significant value in medicinal chemistry . Researchers are exploring such derivatives for diverse biological activities, including antimicrobial, antiviral, antioxidant, anticancer, and anti-inflammatory properties . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research, particularly for constructing more complex molecules with potential biological activity. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

358332-84-0

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3,4-dimethyl-5-pyrrol-1-yl-1,2-oxazole

InChI

InChI=1S/C9H10N2O/c1-7-8(2)10-12-9(7)11-5-3-4-6-11/h3-6H,1-2H3

InChI Key

LASGGRUCCAHNAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)N2C=CC=C2

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3,4 Dimethyl 5 1h Pyrrol 1 Yl Isoxazole Derivatives

Reactivity of the Isoxazole (B147169) Core in the Conjugated System

The isoxazole ring, characterized by a weak N-O bond, is prone to cleavage under various conditions, including thermal, photochemical, and catalytic activation. This inherent lability is the driving force for numerous transformations that allow for the synthesis of diverse molecular architectures.

Ring-Opening Reactions and Subsequent Transformations of Isoxazole Derivatives

The cleavage of the isoxazole N-O bond is a key step in many of its chemical transformations. This ring-opening can be initiated by heat, light, or catalysis and generates reactive intermediates that can be trapped or can undergo further reactions to form new heterocyclic systems. nih.govacs.orgacs.org

Under thermal conditions, isoxazoles can decompose through complex reaction pathways. acs.org More synthetically useful transformations are often achieved using transition metal catalysis. For instance, iron(III)-catalyzed ring-opening annulations of isoxazoles under microwave irradiation can lead to the formation of functionalized pyrroles and pyridines. acs.org The proposed mechanism involves the cleavage of the isoxazole into a nitrene intermediate, which then reacts with other components to form the new ring system. acs.org

Base-promoted ring-opening has also been observed, particularly in isoxazole systems fused to other rings. For example, the treatment of certain 3-formylisoxazolo[4,5-b]pyridines with a base can lead to decarbonylation and subsequent isoxazole ring opening. beilstein-journals.org Another distinct pathway is ring-opening fluorination. When C4-substituted isoxazoles are treated with an electrophilic fluorinating agent like Selectfluor®, a reaction cascade involving fluorination, deprotonation, and N–O bond cleavage occurs to yield tertiary fluorinated carbonyl compounds. researchgate.net

These ring-opening strategies highlight the versatility of the isoxazole ring as a latent synthon for various functional groups and heterocyclic cores.

Rearrangement Reactions of Isoxazole-Pyrrole Scaffolds

The isoxazole ring is a versatile precursor for various heterocyclic systems through rearrangement reactions. These transformations often proceed through a ring-opening/ring-closing cascade mechanism, allowing for significant skeletal reorganization.

One notable transformation is the Boulton-Katritzky rearrangement , a thermal or base-catalyzed isomerization of heterocyclic compounds. acs.org In the context of isoxazole derivatives, this rearrangement has been observed in isoxazolo[4,5-b]pyridine systems. For instance, base-promoted treatment of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones leads to their rearrangement into 3-hydroxy-2-(2-aryl acs.orgnih.govbeilstein-journals.orgtriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.orgnih.gov This reaction provides a pathway to novel polyfunctionalized pyridine derivatives.

Photochemical rearrangements offer another avenue for transforming the isoxazole scaffold. Irradiation of trisubstituted isoxazoles with UV light can induce homolysis of the N-O bond, leading to the formation of highly reactive ketenimine intermediates via an acyl azirine. nih.govacs.org These ketenimines, which were once only observed spectroscopically, can be isolated using continuous flow photochemical reactors. nih.gov They serve as valuable synthetic intermediates and can be converted into other heterocycles, such as densely functionalized pyrroles or pharmaceutically relevant pyrazoles, upon reaction with suitable nucleophiles. nih.govnih.govacs.orgsemanticscholar.orgresearchgate.net

Table 1: Overview of Isoxazole Rearrangement Pathways

Rearrangement Type Conditions Intermediate(s) Product(s)
Boulton-Katritzky Base-promoted (e.g., K₂CO₃ in DMF) Not specified Triazolyl-pyridines
Photochemical UV light (200–330 nm), often in flow reactor Acyl azirine, Ketenimine Ketenimines, Pyrroles, Pyrazoles

| Thermal | High temperature (e.g., 230°C) | 2H-azirine | Oxazoles |

Transition metals, particularly ruthenium, are effective catalysts for the rearrangement of isoxazolones (isoxazol-5-ones), which are derivatives of isoxazoles. These reactions typically proceed via a decarboxylative ring-opening/cyclization sequence to generate new heterocyclic structures. The specific outcome of the reaction is highly dependent on the substituents on the isoxazolone ring.

The conversion of isoxazoles into pyrroles is a synthetically valuable transformation that represents a formal isomerization. This can be achieved through various mechanisms, often involving a ring-opening and ring-closing cascade (ROCC). researchgate.net For example, the reaction of isoxazoles with certain precursors under iron and ammonium chloride catalysis can yield acylated pyrrole (B145914) derivatives. researchgate.net

Transition metal catalysis plays a pivotal role in these isomerizations. Diverse catalytic systems, including those based on iron, ruthenium, gold, silver, zinc, and copper, have been developed to convert isoxazoles into substituted pyrroles through annulation reactions with different partners like enaminoketones, ynamides, or yndiamides. acs.org Photochemical conditions can also drive the conversion of vinyl-isoxazoles into pyrroles. nih.gov These methods provide powerful tools for skeletal editing and expand the synthetic utility of isoxazoles as precursors for the more common pyrrole ring system.

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole Ring

While the isoxazole ring is often susceptible to ring-opening, it can also undergo substitution reactions under specific conditions. The regiochemistry of these reactions is governed by the electronic nature of the isoxazole ring.

Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is more common, particularly when the ring is activated by strong electron-withdrawing groups. The reaction proceeds via a Meisenheimer-like intermediate. youtube.com For example, in 3,4-dinitrofuroxan (a fused isoxazole derivative), one of the nitro groups is readily displaced by various nucleophiles, demonstrating the feasibility of SNAr on a highly activated isoxazole system. researchgate.net Leaving groups on the C3 or C5 positions are typically more susceptible to nucleophilic attack. The presence of the electron-rich pyrrole ring at the C5 position in 3,4-dimethyl-5-(1H-pyrrol-1-yl)isoxazole would likely disfavor nucleophilic attack at that position and could potentially influence the reactivity at C3.

Reactivity of the Pyrrole Moiety within the Isoxazole Conjugate

The pyrrole ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution . wikipedia.orgquora.com Due to the stability of the resulting carbocation intermediate (arenium ion), which can be stabilized by three resonance structures, substitution occurs preferentially at the C2 (α) position. vedantu.comslideshare.netonlineorganicchemistrytutor.com If both α-positions are occupied, substitution will then occur at the C3 (β) position.

In the this compound system, the isoxazole ring is attached to the pyrrole nitrogen. Heteroaromatic substituents on the pyrrole nitrogen generally act as electron-withdrawing groups, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. wikipedia.org Therefore, while the pyrrole moiety in this conjugate system would still be expected to undergo electrophilic substitution (e.g., halogenation, nitration, acylation), more forcing conditions may be required compared to simple N-alkylpyrroles. The regioselectivity is expected to remain at the C2/C5 positions of the pyrrole ring.

Table 2: Common Electrophilic Substitution Reactions of Pyrrole

Reaction Reagent(s) Typical Product
Halogenation NCS, NBS, Br₂, SO₂Cl₂ 2-Halopyrrole or Polyhalogenated pyrroles
Nitration HNO₃ / Ac₂O 2-Nitropyrrole
Sulfonation Pyridine·SO₃ Pyrrole-2-sulfonic acid

| Acylation | Ac₂O (Friedel-Crafts or thermal) | 2-Acetylpyrrole |

The reactivity of the pyrrole ring can also be harnessed in cycloaddition reactions. While pyrrole itself is a reluctant diene, N-substituted pyrroles bearing electron-withdrawing groups can participate in Diels-Alder reactions. wikipedia.org It is therefore plausible that the isoxazole-substituted pyrrole could undergo such cycloadditions under appropriate conditions.

Inter-Ring Transformations and Conversions between Isoxazole and Pyrrole Units

The juxtaposition of the isoxazole and pyrrole rings allows for fascinating transformations where one ring influences the reactivity of the other, leading to the formation of novel heterocyclic systems.

Domino and cascade reactions are powerful synthetic tools that enable the construction of complex molecules from simple starting materials in a single operation, forming multiple bonds in sequence. nih.gov Isoxazoles are particularly valuable precursors in such reactions due to the inherent weakness of the N-O bond, which can be cleaved under various conditions (e.g., catalytic hydrogenation, metal catalysis, or base treatment) to generate reactive intermediates. acs.org

A key transformation is the metal-catalyzed ring-opening of the isoxazole. For instance, Fe(II)/Ni(II) relay catalysis can transform 5-alkoxyisoxazoles and 1,3-dicarbonyl compounds into highly substituted pyrroles. rsc.orgresearchgate.net This type of domino reaction involves the initial cleavage of the isoxazole N-O bond to form a vinylnitrene or related intermediate, which then reacts with a suitable partner to construct a new ring.

Applying this logic to a derivative of this compound, one could envision a sequence where the isoxazole ring is opened and recyclized in the presence of another reactant to generate a new fused system incorporating the original pyrrole nitrogen. Such strategies are employed to create fused N-heterocycles like pyrazole/isoxazole-fused naphthyridines. nih.gov Microwave-assisted, Fe(III)-catalyzed ring-opening annulations of isoxazoles also provide a rapid route to functionalized pyrroles and pyridines. acs.org These multicomponent reactions offer a modular and efficient pathway to complex heterocyclic scaffolds. semanticscholar.orgnih.govresearchgate.net

Connecting the isoxazole and pyrrole rings through a covalent linker or bridge can create rigid, structurally complex molecules with defined three-dimensional shapes. Such strategies are crucial in the design of kinase inhibitors and other biologically active molecules. nih.gov

To create a bridged system from this compound, one would first need to introduce reactive handles on both the isoxazole and pyrrole rings. For example, an electrophilic substitution could introduce a functional group on the pyrrole ring (e.g., at C2), and a separate modification could functionalize one of the methyl groups on the isoxazole ring (e.g., via radical bromination). A subsequent intramolecular cyclization reaction between these two functional groups, using a linker of appropriate length, would form the desired bridge.

The synthesis of N-1,N-10-bridged pyrrolo[2,3-a]carbazoles provides a blueprint for this approach, where an alkyl chain is used to bridge two nitrogen atoms within a larger heterocyclic framework. nih.govresearchgate.net A similar strategy could be adapted to link a carbon atom on the pyrrole ring to a carbon atom on the isoxazole ring, creating a carbocyclic bridge. The nature and length of the linker are critical variables that would determine the geometry and stability of the final bridged hybrid molecule.

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 3,4 Dimethyl 5 1h Pyrrol 1 Yl Isoxazole

Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through various NMR experiments, it is possible to map the connectivity of atoms and deduce the spatial arrangement of different parts of the molecule.

Elucidation of Proton Environments via 1H NMR

Proton (1H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For 3,4-dimethyl-5-(1H-pyrrol-1-yl)isoxazole, the 1H NMR spectrum would be expected to show distinct signals for the protons of the two methyl groups, the isoxazole (B147169) ring, and the pyrrole (B145914) ring. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) would reveal the number of neighboring protons and their geometric relationship.

Hypothetical 1H NMR Data for this compound

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (Hz)
Isoxazole-CH3 (C3) 2.0 - 2.5 Singlet N/A
Isoxazole-CH3 (C4) 1.8 - 2.3 Singlet N/A
Pyrrole H2'/H5' 6.5 - 7.0 Triplet 2.0 - 3.0

Mapping of Carbon Skeletons using 13C NMR

Carbon-13 (13C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., sp3, sp2, carbonyl). For this compound, the 13C NMR spectrum would display signals for the two methyl carbons, the carbons of the isoxazole ring, and the carbons of the pyrrole ring.

Hypothetical 13C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (ppm)
Isoxazole-CH3 (C3) 8 - 15
Isoxazole-CH3 (C4) 6 - 12
Isoxazole-C3 155 - 165
Isoxazole-C4 110 - 120
Isoxazole-C5 165 - 175
Pyrrole C2'/C5' 115 - 125

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from 1H and 13C NMR spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule. For this compound, COSY would confirm the coupling between the protons on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to definitively assign the proton and carbon signals for each CH group in the pyrrole ring.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the electron density and thus the atomic positions can be generated.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

A successful X-ray crystallographic analysis of this compound would provide highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would offer definitive proof of the connectivity and geometry of the isoxazole and pyrrole rings, as well as the positions of the methyl substituents.

Hypothetical Bond Length and Angle Data Table

Parameter Expected Value
C3-C4 (isoxazole) bond length ~1.42 Å
C4-C5 (isoxazole) bond length ~1.35 Å
N1-C5 (isoxazole) bond length ~1.38 Å
C3-N2 (isoxazole) bond length ~1.32 Å
N2-O1 (isoxazole) bond length ~1.41 Å
O1-C5 (isoxazole) bond length ~1.36 Å
C3-C(Me) bond length ~1.50 Å
C4-C(Me) bond length ~1.51 Å
C5-N(pyrrole) bond length ~1.40 Å
C3-C4-C5 bond angle ~106°

Analysis of Conformational Preferences and Intermolecular Packing within Crystal Lattices

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes an analysis of intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The study of the crystal packing of this compound would provide insights into its solid-state properties and could reveal any specific intermolecular interactions that dictate its crystalline form. The relative orientation of the isoxazole and pyrrole rings would also be determined, providing information on the molecule's preferred conformation in the solid state.

Elucidation of Intramolecular and Intermolecular Hydrogen Bonding Networks and Other Non-Covalent Interactions

The potential for hydrogen bonding and other non-covalent interactions in this compound is of significant interest for understanding its solid-state structure and intermolecular associations. While this specific molecule lacks classical hydrogen bond donors like -OH or -NH groups directly on the pyrrole ring (as the nitrogen is substituted), the possibility of weak intramolecular and intermolecular interactions exists.

Intramolecular Interactions: Weak C-H···N and C-H···O interactions may occur between the methyl groups and the nitrogen and oxygen atoms of the isoxazole ring, or between the C-H bonds of the pyrrole ring and the isoxazole heteroatoms. These interactions, though faint, can influence the planarity and conformational preferences of the molecule. The relative orientation of the pyrrole and isoxazole rings is a key determinant of these potential intramolecular forces. Computational modeling is often employed to predict the most stable conformations, which are stabilized by these weak hydrogen bonds nih.gov.

Intermolecular Interactions: In the solid state, intermolecular hydrogen bonds are crucial in dictating the crystal packing. For this compound, the isoxazole nitrogen is the most likely hydrogen bond acceptor site cam.ac.uk. Theoretical studies on isoxazole's interaction with water have shown that the nitrogen atom is a stronger hydrogen bond acceptor than the oxygen atom researchgate.net. Therefore, in a crystal lattice, C-H···N interactions involving the methyl or pyrrole protons of one molecule and the isoxazole nitrogen of a neighboring molecule are anticipated.

The following table summarizes the potential non-covalent interactions in this compound.

Interaction TypeDonorAcceptorNature
Intramolecular C-H···NMethyl C-H, Pyrrole C-HIsoxazole NWeak Hydrogen Bond
Intramolecular C-H···OMethyl C-H, Pyrrole C-HIsoxazole OWeak Hydrogen Bond
Intermolecular C-H···NMethyl C-H, Pyrrole C-HIsoxazole NWeak Hydrogen Bond
π-π StackingPyrrole ring, Isoxazole ringPyrrole ring, Isoxazole ringAromatic Interaction
van der WaalsMethyl groupsMethyl groupsDispersion Forces

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₉H₁₀N₂O).

The fragmentation of isoxazole and pyrrole derivatives under electron impact (EI) or collision-induced dissociation (CID) often follows predictable pathways that provide valuable structural information acs.orgacs.orgnih.gov. The fragmentation of this compound is expected to be initiated by the cleavage of the weak N-O bond in the isoxazole ring, a common fragmentation pathway for isoxazoles acs.org.

Expected Fragmentation Pathways:

N-O Bond Cleavage: The initial fragmentation is likely the cleavage of the N-O bond of the isoxazole ring, leading to the formation of an acylazirine radical cation intermediate. This intermediate can then undergo further fragmentation.

Cleavage of the Pyrrole-Isoxazole Bond: The bond connecting the pyrrole and isoxazole rings can cleave, leading to the formation of ions corresponding to the pyrrolyl cation and the 3,4-dimethylisoxazole radical, or their respective radical cations and neutral fragments.

Loss of Methyl Groups: The methyl groups on the isoxazole ring can be lost as methyl radicals, leading to fragment ions with a mass difference of 15 Da.

Ring Opening of Pyrrole: The pyrrole ring can undergo ring opening, followed by the loss of small neutral molecules like HCN or C₂H₂.

A hypothetical fragmentation pattern is presented in the table below. The m/z values are calculated based on the monoisotopic masses of the elements.

IonProposed Structurem/z (calculated)
[M]⁺C₉H₁₀N₂O⁺162.0793
[M - CH₃]⁺C₈H₇N₂O⁺147.0558
[C₅H₆N]⁺Pyrrolylmethyl cation80.0500
[C₅H₄N₂O]⁺3,4-dimethylisoxazole cation110.0324
[M - CO]⁺C₈H₁₀N₂⁺134.0844
[M - HCN]⁺C₈H₉NO⁺135.0684

Infrared Spectroscopy (IR) for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the isoxazole ring, the pyrrole ring, and the methyl groups.

Expected IR Absorption Bands:

C-H Stretching: Aromatic C-H stretching vibrations from the pyrrole ring are expected in the region of 3100-3150 cm⁻¹. Aliphatic C-H stretching from the methyl groups will appear in the 2850-3000 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds in both the isoxazole and pyrrole rings are expected to appear in the 1500-1650 cm⁻¹ region.

Ring Vibrations: The skeletal vibrations of the isoxazole and pyrrole rings will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹). Specifically, isoxazole ring vibrations are often observed around 1420-1450 cm⁻¹ and 1370-1390 cm⁻¹. Pyrrole ring breathing vibrations typically appear around 1400-1500 cm⁻¹.

C-O Stretching: The C-O stretching vibration within the isoxazole ring is expected to produce a band in the 1020-1250 cm⁻¹ region.

N-O Stretching: The N-O stretching vibration of the isoxazole ring typically appears in the 850-950 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations for the pyrrole ring are expected in the 700-900 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption bands for this compound based on typical values for its constituent functional groups.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H StretchPyrrole Ring3100 - 3150
Aliphatic C-H StretchMethyl Groups2850 - 3000
C=N StretchIsoxazole Ring1600 - 1650
C=C StretchPyrrole & Isoxazole Rings1500 - 1600
Ring Skeletal VibrationsIsoxazole & Pyrrole Rings1300 - 1500
C-O StretchIsoxazole Ring1020 - 1250
N-O StretchIsoxazole Ring850 - 950
C-H Out-of-Plane BendPyrrole Ring700 - 900

Computational Chemistry and Theoretical Investigations of 3,4 Dimethyl 5 1h Pyrrol 1 Yl Isoxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a wide range of properties, including molecular structure, vibrational frequencies, and energies of reaction pathways. nih.govmdpi.com For 3,4-dimethyl-5-(1H-pyrrol-1-yl)isoxazole, DFT calculations are instrumental in understanding its fundamental chemical nature and predicting its reactivity.

Geometry Optimization and Energetic Analysis of Reaction Intermediates and Transition States

The first step in any theoretical investigation is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a basis set like 6-311+G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be calculated to find the minimum energy conformation. researchgate.net This optimized geometry provides the foundation for all other computational analyses.

Beyond the ground state, DFT is crucial for mapping out potential reaction pathways. By calculating the energies of proposed reaction intermediates and the transition states that connect them, chemists can determine the activation energy barriers for a given reaction. nih.govnih.gov This energetic analysis helps predict the feasibility and kinetics of reactions involving the isoxazole (B147169) or pyrrole (B145914) rings, such as electrophilic substitution or cycloaddition.

Interactive Table: Illustrative Optimized Geometry Parameters

This table presents hypothetical optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

ParameterTypeAtoms InvolvedPredicted Value
Bond LengthC-CC3-C4 (Isoxazole)1.42 Å
Bond LengthC-NC5(Isoxazole)-N(Pyrrole)1.40 Å
Bond AngleC-N-CC2-N1-C5 (Pyrrole)108.5°
Dihedral AngleC-C-N-CC4(Isoxazole)-C5(Isoxazole)-N1(Pyrrole)-C2(Pyrrole)35.0°

Application of Frontier Molecular Orbital (FMO) Theory for Predicting Reaction Pathways and Regioselectivity

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The energy and spatial distribution of these orbitals are key predictors of a molecule's behavior.

Interactive Table: Illustrative FMO Properties

This table shows representative data that would be generated from an FMO analysis of this compound.

Molecular OrbitalEnergy (eV)Description
HOMO-6.25Primarily localized on the electron-rich pyrrole ring, indicating its role as the primary site for electrophilic attack.
LUMO-1.10Distributed across the isoxazole ring, suggesting it as the likely site for nucleophilic attack.
HOMO-LUMO Gap5.15Indicates moderate chemical stability and reactivity.

Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex calculated wavefunctions into a more intuitive representation of localized bonds, lone pairs, and orbital interactions. nih.govacadpubl.eu

Interactive Table: Illustrative NBO Analysis Data

This table provides examples of the type of data obtained from an NBO analysis, showing key interactions and atomic charges.

Analysis TypeDonor NBOAcceptor NBOStabilization Energy (kcal/mol)
HyperconjugationLP(1) N (Pyrrole)π(C3-C4 Isoxazole)4.8
HyperconjugationLP(2) O (Isoxazole)σ(N-C5 Isoxazole)2.1
Atom Natural Charge (e)
N (Pyrrole)-0.45
O (Isoxazole)-0.52
C5 (Isoxazole)+0.38

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While DFT calculations provide a static, minimum-energy picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and dynamic behavior. An MD simulation of this compound would reveal the rotational dynamics around the single bond connecting the pyrrole and isoxazole rings. This is crucial for understanding how the molecule explores different spatial arrangements (conformations) and which are most prevalent under specific conditions, such as in different solvents. This conformational sampling is essential for predicting how the molecule might bind to a biological target, as its shape dictates its function.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Molecular Descriptors and Predictive Models for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural properties with its biological activity or chemical reactivity. nih.govresearchgate.net For a series of derivatives of this compound, a QSAR model could be developed to predict a property like anti-inflammatory activity. researchgate.net This involves calculating a variety of molecular descriptors for each compound, which are numerical representations of its physicochemical properties. These can include electronic descriptors (like HOMO/LUMO energies), steric descriptors (molecular volume), and hydrophobic descriptors (LogP). chalcogen.ro By using statistical methods to correlate these descriptors with measured activity, a predictive model can be created to guide the design of new, more potent analogues.

Interactive Table: Common Molecular Descriptors for QSAR

This table lists key descriptors that would be calculated for a QSAR study involving this compound.

Descriptor ClassDescriptor NameDescription
ElectronicDipole MomentMeasures the overall polarity of the molecule.
ElectronicHOMO EnergyRelates to the molecule's ability to donate electrons.
StericMolecular WeightThe mass of the molecule.
StericMolar RefractivityRelates to the volume and polarizability of the molecule.
HydrophobicLogPThe logarithm of the partition coefficient between octanol and water, indicating lipophilicity.

Machine Learning Approaches for Predicting Synthetic Routes and Molecular Properties

In recent years, machine learning (ML) has emerged as a powerful tool in chemical research. ML models can be trained on vast datasets of known chemical reactions to predict plausible and efficient synthetic routes for a target molecule like this compound. researchgate.netresearchgate.net These models can identify novel reaction pathways that might not be obvious to a human chemist. Additionally, ML can be used to develop highly accurate predictive models for a wide range of molecular properties—from solubility and toxicity to spectroscopic signatures—often at a fraction of the computational cost of DFT or other first-principles methods. By learning from existing data, ML offers a complementary approach to accelerate the discovery and optimization of new chemical entities.

Structure Activity Relationship Sar Studies in Non Biological Contexts for Isoxazole Pyrrole Derivatives

Influence of Substituent Effects on the Reactivity and Selectivity of 3,4-dimethyl-5-(1H-pyrrol-1-yl)isoxazole Transformations

The reactivity of the this compound scaffold is dictated by the inherent electronic properties of its constituent rings and the influence of its substituents. The isoxazole (B147169) ring, while aromatic, contains a weak N-O bond, making it susceptible to ring-opening reactions under certain conditions, such as reduction or treatment with a base. mdpi.com The electron-donating nature of the two methyl groups at the C3 and C4 positions, along with the π-excessive pyrrole (B145914) ring at C5, electronically enriches the isoxazole system. This increased electron density generally enhances the stability of the isoxazole ring towards cleavage but can increase its reactivity towards electrophiles.

Conversely, the introduction of strong electron-withdrawing groups (EWGs), such as a nitro (NO₂) group, particularly at the C5 position, can dramatically alter the reactivity profile. For instance, 5-nitroisoxazoles are known to readily undergo nucleophilic aromatic substitution (SNAr) reactions, where the nitro group is displaced by various nucleophiles. rsc.org This provides a synthetic route to a wide array of polysubstituted isoxazoles that would be inaccessible from the electron-rich parent compound. rsc.org

The selectivity of transformations is also heavily dependent on substituent effects. In cycloaddition reactions designed to form the isoxazole ring, the nature of substituents on the precursors determines the regioselectivity of the final product. researchgate.net For the this compound core, further functionalization would be directed by the existing groups. Electrophilic substitution would likely occur on the electron-rich pyrrole ring rather than the isoxazole. The directing influence of the substituents becomes critical in reactions such as halogenation, nitration, or acylation. scilit.com

Substituent Type at C3/C4Substituent Type at C5Predicted Influence on Isoxazole Ring ReactivityFavored Reaction Type
Electron-Donating (e.g., -CH₃)Electron-Donating (e.g., -Pyrrole)Ring stabilization; activation towards electrophiles.Electrophilic substitution (on pyrrole).
Electron-Donating (e.g., -CH₃)Electron-Withdrawing (e.g., -NO₂)Ring activation towards nucleophiles.Nucleophilic aromatic substitution (SNAr). rsc.org
Electron-Withdrawing (e.g., -CF₃)Electron-Donating (e.g., -Pyrrole)Decreased reactivity towards electrophiles; potential for nucleophilic attack.Site-specific nucleophilic addition.
Electron-Withdrawing (e.g., -CF₃)Electron-Withdrawing (e.g., -NO₂)Strong activation towards nucleophiles; increased susceptibility to ring-opening.SNAr; base-mediated ring cleavage.

Steric and Electronic Effects of Substituents on Molecular Conformation and Stability

Electronic effects also play a paramount role in molecular stability. Computational studies on substituted pyrroles and other heterocycles show that electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modify the electron density distribution and orbital energies (HOMO/LUMO). dntb.gov.uaresearchgate.net The methyl groups in the title compound act as EDGs, increasing the electron density of the isoxazole ring. The pyrrole ring is inherently π-excessive and also functions as an electron-donating substituent. The combination of these EDGs contributes to the thermodynamic stability of the molecule. nih.govresearchgate.net Replacing the methyl groups with EWGs like trifluoromethyl (-CF₃) or halogens would lower the HOMO and LUMO energy levels, making the molecule more susceptible to reduction and potentially less stable. doaj.org

Substituent and PositionSteric EffectElectronic EffectPredicted Impact on Conformation & Stability
-CH₃ at C3/C4Moderate bulkElectron-donating (inductive)Increases dihedral angle with C5 substituent; enhances thermodynamic stability. researchgate.net
-H at C3/C4MinimalNeutralAllows for greater planarity; baseline stability.
-tBu at C3/C4High bulkElectron-donating (inductive)Forces a large dihedral angle, decoupling the rings electronically. mdpi.com
-NO₂ at C4PlanarStrongly electron-withdrawingLowers HOMO/LUMO energies; decreases stability towards nucleophiles and bases. doaj.org
-Pyrrole at C5PlanarElectron-donating (resonance)Contributes to overall electronic stability and high electron density. nih.gov

Impact of Pyrrole Nitrogen Position and Substitution Pattern on the Overall Electronic Structure of Isoxazole Conjugates

The electronic structure of isoxazole-pyrrole conjugates is highly sensitive to the point of connectivity between the two rings and the substitution pattern on the pyrrole moiety. The title compound, this compound, features a linkage through the pyrrole nitrogen (N-1). This arrangement places the pyrrole ring as a π-donating substituent, but direct conjugation with the isoxazole π-system is mediated through the nitrogen's lone pair and the C5 carbon, which can be sterically hindered.

Alternative regioisomers, such as those linked through the C2 or C3 position of the pyrrole, would exhibit markedly different electronic properties. A C2- or C3-linked pyrrole would allow for more direct π-conjugation between the aromatic systems, leading to a smaller HOMO-LUMO gap and a red-shift in UV-Vis absorption spectra. researchgate.net Computational studies on related linked heteroaromatic systems confirm that isomerism significantly affects molecular orbital distributions and energies. nih.govresearchgate.net

Furthermore, the substitution pattern on the pyrrole ring itself can modulate the electronic structure. Adding an electron-withdrawing group, such as a cyano or carbonyl group, to the pyrrole ring would decrease its electron-donating ability, thereby altering the charge distribution across the entire isoxazole-pyrrole conjugate. This can impact properties relevant to materials science, such as charge transport capabilities and photophysical behavior. dntb.gov.uaresearchgate.net

Linkage/Substitution PatternNature of Electronic InteractionPredicted Effect on Electronic Structure
Isoxazole-C5 linked to Pyrrole-N1 (Title Compound)π-donation from nitrogen lone pair; sterically influenced.Moderate electronic coupling; relatively large HOMO-LUMO gap. mdpi.com
Isoxazole-C5 linked to Pyrrole-C2Direct π-conjugation.Strong electronic coupling; smaller HOMO-LUMO gap; bathochromic shift. researchgate.net
Isoxazole-C5 linked to Pyrrole-C3Direct π-conjugation.Strong electronic coupling, but potentially less than C2-linked isomer.
EWG on Pyrrole Ring (e.g., -CHO at C2')Reduces electron-donating strength of pyrrole.Widens HOMO-LUMO gap; hypsochromic shift compared to unsubstituted analog. dntb.gov.ua
EDG on Pyrrole Ring (e.g., -OCH₃ at C4')Increases electron-donating strength of pyrrole.Narrows HOMO-LUMO gap; bathochromic shift. researchgate.net

Role of Linker Chemistry in Modulating Intramolecular and Intermolecular Non-Covalent Interactions within the Compound Class

In this compound, the "linker" is the direct covalent bond between the pyrrole nitrogen and the isoxazole C5 carbon. While rigid, this direct linkage defines the potential for intramolecular non-covalent interactions. However, by conceptualizing a broader class of compounds where a flexible or rigid linker separates the isoxazole and pyrrole moieties, one can explore how such linkers modulate both intramolecular and intermolecular forces. symeres.comnih.gov

The isoxazole ring itself offers sites for non-covalent interactions; the ring oxygen and nitrogen atoms are hydrogen bond acceptors, and the aromatic face can participate in π-π stacking. researchgate.net Similarly, the pyrrole ring's N-H group (in C-linked isomers) can act as a hydrogen bond donor, and its face can also engage in π-π stacking.

Intramolecular Interactions: A short, flexible linker (e.g., -CH₂-) could allow the two rings to fold back, potentially leading to intramolecular π-π stacking or hydrogen bonding if suitable functional groups are present. This can lock the molecule into a specific conformation.

Intermolecular Interactions: The nature of the linker significantly influences how molecules pack in the solid state (crystal engineering) or self-assemble in solution. A rigid linker like a phenylene group would extend the π-system and promote strong intermolecular π-π stacking, while long, flexible alkyl chains would lead to weaker van der Waals interactions and potentially more disordered solid-state structures. mdpi.com The strategic placement of hydrogen bond donors and acceptors on a linker can be used to direct the formation of specific supramolecular architectures. nih.govresearchgate.net The design of precursors with specific non-covalent interactions can also be harnessed to control reactivity and selectivity in synthesis. rsc.org

Design Principles for Modulating Reactivity and Selectivity through Systematic Substituent Variation

Based on the relationships discussed, a set of design principles can be formulated for the targeted modulation of reactivity and selectivity in isoxazole-pyrrole derivatives for non-biological applications.

Controlling Regioselectivity through Steric Hindrance: Bulky substituents can be used as "directing groups" to block specific sites from reacting. For example, a bulky group at the C4 position of the isoxazole could sterically hinder reactions at the adjacent C3 and C5 positions, thereby directing functionalization to the pyrrole ring. researchgate.net

Modulating Electronic Conjugation and Physical Properties: The degree of electronic communication between the isoxazole and pyrrole rings can be fine-tuned by altering the connectivity (N-linked vs. C-linked) and by introducing bulky substituents adjacent to the inter-ring bond to control the dihedral angle. mdpi.com This principle is fundamental for designing molecules with specific photophysical properties (e.g., fluorescence, absorption wavelength) for use as dyes or in electronic materials. researchgate.net

Engineering Intermolecular Forces: The design of supramolecular structures can be achieved by incorporating functional groups capable of specific non-covalent interactions. Adding hydroxyl or amide groups can promote hydrogen bonding networks, while extending the aromatic system with fused rings can enhance π-π stacking for applications in crystal engineering and materials science. researchgate.netnih.gov Systematic variation of alkyl chain length on the periphery of the molecule can be used to control solubility and solid-state packing. rsc.org

By applying these principles, chemists can rationally design and synthesize novel isoxazole-pyrrole derivatives with tailored properties for a wide range of non-biological applications, moving beyond serendipitous discovery to targeted molecular engineering.

Material Science and Advanced Applications of Isoxazole Pyrrole Derivatives

Photochromic Properties of Isoxazole-Pyrrole Conjugates

Photochromic materials are compounds that can reversibly change between two forms with different absorption spectra upon photoirradiation. This property makes them suitable for applications such as optical data storage, molecular switches, and smart windows. Diarylethenes are a prominent class of photochromic compounds, and the incorporation of heterocyclic rings like isoxazole (B147169) can significantly influence their photochromic behavior.

Research into novel photochromic diarylethenes has included the synthesis of molecules containing an isoxazole moiety. These compounds have demonstrated notable photochromism, transitioning from a colorless to a colored state upon irradiation with UV light, a change that is reversible with visible light. For instance, a diarylethene bearing a 3,5-dimethyl-4-isoxazole unit has been synthesized and its photochromic and fluorescent properties investigated. researchgate.net Upon UV irradiation, this compound undergoes a ring-closing reaction to form a colored isomer, and this process can be reversed by irradiation with visible light. The kinetics of these cyclization and cycloreversion processes have been found to follow zeroth and first-order reactions, respectively. researchgate.net

The isoxazole ring plays a crucial role in the photochromic performance of these diarylethene derivatives. tandfonline.com The electronic properties of the isoxazole can be tuned by the introduction of different substituents, which in turn affects the absorption wavelengths of the two isomeric states and the quantum yields of the photoreactions. The thermal stability of both isomers is a key requirement for many applications, and diarylethenes containing heterocyclic rings often exhibit high thermal stability. lew.ro The integration of a pyrrole (B145914) ring, a well-known electron donor, into such systems could further modulate the electronic structure and, consequently, the photochromic properties, potentially leading to materials with enhanced performance characteristics.

FeatureObservation in Isoxazole-Containing DiarylethenesPotential Influence of Pyrrole Moiety
Photochromism Reversible color change upon UV/Vis light irradiation. researchgate.nettandfonline.comModulation of absorption spectra and switching kinetics.
Isomeric Forms Thermally stable open and closed-ring isomers. lew.roEnhanced stability of charge-separated states.
Kinetics Cyclization and cycloreversion follow specific reaction orders. researchgate.netAlteration of reaction rates and quantum yields.
Fluorescence Some derivatives exhibit fluorescence switching alongside photochromism. researchgate.netQuenching or enhancement of fluorescence.

Application as Electrochemical Probes

The electrochemical properties of isoxazole and pyrrole derivatives make them attractive for the development of electrochemical sensors. These sensors can be used for the detection of a wide range of analytes with high sensitivity and selectivity. The modification of electrode surfaces with materials containing these heterocyclic units can enhance the electrochemical response towards the target analyte.

The inherent redox activity of many organic molecules containing isoxazole and pyrrole rings allows them to be used as electrochemical probes. For example, the electrochemical reduction of some novel isoxazole derivatives has been studied using cyclic voltammetry. These studies have shown that the electrode process is often diffusion-controlled. The development of modified electrodes, such as glassy carbon electrodes modified with nanocomposites, has been shown to significantly improve the sensitivity of electrochemical detection for various organic compounds. mdpi.commdpi.comnih.gov

Pyrrole-containing diazocrowns have been investigated as colorimetric probes for metal cations, demonstrating a visible color change upon complexation. nih.gov While this is a colorimetric application, the underlying principle of selective binding can be translated to electrochemical sensing. An electrode modified with such a compound could show a change in its electrochemical signal upon binding to the target ion. The combination of the isoxazole and pyrrole moieties in a single molecule could lead to novel electrochemical probes with unique selectivities and sensitivities. The pyrrole unit can act as a recognition element, while the isoxazole unit can contribute to the electrochemical signaling.

Sensor ComponentRole of Isoxazole-Pyrrole DerivativeExample from Related Systems
Recognition Element Selective binding to target analytes (e.g., metal ions, biomolecules).Pyrrole-containing diazocrowns for lead(II) detection. nih.gov
Signal Transducer Undergoes a change in electrochemical properties upon analyte binding.Diffusion-controlled electrochemical reduction of isoxazole derivatives.
Electrode Modifier Enhances the sensitivity and selectivity of the electrode. mdpi.comNanocomposite-modified electrodes for enhanced detection. mdpi.comnih.gov

Utilization in Dye-Sensitized Solar Cells (DSSC)

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells due to their low cost and ease of fabrication. The sensitizer, or dye, is a crucial component of a DSSC, as it is responsible for light absorption and electron injection into the semiconductor's conduction band. Organic dyes based on a donor-π-acceptor (D-π-A) architecture are widely used in DSSCs.

Pyrrole-based organic dyes have been successfully employed as sensitizers in DSSCs, showing good performance with conversion efficiencies ranging from 4.77% to 6.18%. researchgate.net In these dyes, the pyrrole moiety can act as a π-conjugated spacer or as a secondary electron donor, facilitating charge separation. researchgate.net The incorporation of an isoxazole ring into the structure of a DSSC dye could be beneficial. As an electron-accepting unit, the isoxazole could act as the primary acceptor or as part of the π-bridge, influencing the electronic properties of the dye.

DSSC ParameterInfluence of Pyrrole-Based DyesPotential Contribution of Isoxazole
Light Absorption Broad absorption in the visible spectrum. researchgate.netTuning of the absorption spectrum towards longer wavelengths.
Electron Injection Efficient injection of electrons into the semiconductor.Facilitation of charge transfer and injection.
Charge Recombination Steric hindrance from bulky groups can suppress recombination.Modification of the dye's electronic structure to reduce recombination.
Power Conversion Efficiency (η) Efficiencies up to 6.18% have been reported for pyrrole-based dyes. researchgate.netPotential for further enhancement of efficiency.

Potential as High Energy Materials and Liquid Crystals

High Energy Materials: High-energy materials (HEMs) are substances that release large amounts of energy upon decomposition or reaction. The search for new HEMs with high performance and low sensitivity is an ongoing area of research. Nitrogen-rich heterocyclic compounds are a promising class of HEMs due to their high heats of formation and the generation of N2 gas upon decomposition.

While there is no direct evidence in the searched literature for isoxazole-pyrrole derivatives as high-energy materials, the properties of related heterocycles suggest potential in this area. Azole compounds, including pyrazoles, imidazoles, triazoles, and tetrazoles, have been extensively studied as backbones for HEMs. bit.edu.cn The introduction of energetic groups such as nitro (-NO2) or nitramino (-NHNO2) onto these rings can significantly enhance their energetic properties. Computational studies on imidazole derivatives have shown that the heat of formation and thermal stability are related to the number and position of nitro groups. nih.gov

The 1,2,4-oxadiazole ring, an isomer of isoxazole, has been used in the construction of new high explosives with a good balance of detonation performance and safety. nih.gov Given that isoxazole is also an oxygen- and nitrogen-containing heterocycle, it is plausible that isoxazole-pyrrole derivatives, when appropriately functionalized with energetic groups, could exhibit interesting energetic properties.

Liquid Crystals: Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Molecules that exhibit liquid crystalline phases are typically elongated and rigid. The incorporation of heterocyclic rings into the structure of these molecules can influence their mesomorphic (liquid crystalline) behavior.

Several studies have reported the synthesis and liquid crystal properties of compounds containing the isoxazole ring. researchgate.netbeilstein-journals.org These studies have shown that isoxazole derivatives can exhibit nematic and smectic phases. The dipole moment and polarizability of the isoxazole ring contribute to the intermolecular interactions that lead to the formation of liquid crystalline phases. beilstein-journals.org For example, a series of novel thiourea and amide liquid crystals containing isoxazoline and isoxazole rings have been synthesized, with the isoxazole derivatives favoring the formation of a nematic mesophase. beilstein-journals.org The combination of the rigid isoxazole ring with a pyrrole unit could lead to new molecular structures with interesting liquid crystalline properties, although this remains an area for future investigation.

ApplicationKey Molecular FeaturesRelevant Findings in Related Systems
High Energy Materials High nitrogen content, positive heat of formation, presence of energetic functional groups.Azole compounds are promising backbones for HEMs. bit.edu.cn 1,2,4-oxadiazole is used in high explosives. nih.gov
Liquid Crystals Molecular rigidity, anisotropy of shape, presence of polar groups.Isoxazole derivatives can exhibit nematic and smectic phases. researchgate.netbeilstein-journals.org The dipole moment of the isoxazole ring is important for mesophase formation. beilstein-journals.org

Investigation of Optical Properties and Their Modulation in Isoxazole-Pyrrole Systems

The optical properties of isoxazole-pyrrole derivatives, such as their absorption and fluorescence characteristics, are of great interest for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and fluorescent probes. The donor-acceptor nature of the pyrrole-isoxazole linkage leads to intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with interesting photophysical phenomena.

A detailed study of a pyrrolyl-isoxazole derivative has provided insights into its photophysical properties. lew.roresearchgate.net The absorption spectrum of this compound shows a π→π* transition, and the fluorescence emission is observed in the visible region. lew.ro The effect of solvent polarity on the absorption and emission spectra (solvatochromism) can provide information about the change in dipole moment upon excitation. For some pyrrolyl-isoxazole derivatives, a large Stokes shift is observed, which is indicative of a significant charge transfer character in the excited state. lew.roresearchgate.net

The presence of additional functional groups can further modulate the optical properties. For example, the introduction of a second acceptor fragment into a D-A pyrrolyl-isoxazole system has been shown to modify its photophysical properties, leading to a lower Stokes shift compared to the parent D-A compound. lew.roresearchgate.net Theoretical calculations can be used to understand the geometry of the molecule in the ground and excited states and to rationalize the observed optical properties. lew.roresearchgate.net The study of new fluorescent dyes containing an isoxazole ring has shown that these compounds can have large Stokes shifts and high fluorescence quantum yields. urfu.runih.govnih.gov

Optical PropertyObservation in Isoxazole-Pyrrole SystemsInfluencing Factors
Absorption π→π* transitions in the UV-Vis region. lew.roSolvent polarity, molecular structure.
Fluorescence Emission in the visible region. lew.roSolvent polarity, presence of additional functional groups.
Stokes Shift Can be large, indicating charge transfer. lew.roresearchgate.netMolecular geometry, nature of donor and acceptor units.
Quantum Yield Can be high for some derivatives. urfu.runih.govnih.govMolecular rigidity, non-radiative decay pathways.

Q & A

Q. What are the common synthetic strategies for preparing 3,4-dimethyl-5-(1H-pyrrol-1-yl)isoxazole?

The synthesis of isoxazole derivatives often involves cycloaddition or condensation reactions. For this compound, a metal-free approach using hydroxylamine hydrochloride and sodium acetate in ethanol under reflux conditions is typical. Stepwise protocols may include:

  • Step 1 : Formation of intermediate hydrazides via condensation of esters with hydrazine hydrate.
  • Step 2 : Cyclization with carbon disulfide or other reagents to form the isoxazole core.
    Metal-free methods are prioritized for eco-friendly synthesis, though traditional routes may use Cu(I) catalysts .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • FT-IR : Identify functional groups (e.g., C=N at ~1623 cm⁻¹, mercapto groups at ~2782 cm⁻¹).
    • NMR : Aromatic protons appear at δ 7.42–7.83 ppm (¹H), and carbons in the isoxazole ring resonate at δ 111–171 ppm (¹³C) .
  • Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths and angles. ORTEP-III can visualize thermal ellipsoids for structural accuracy .

Q. What are the key physical-chemical properties relevant to experimental design?

Critical properties include:

  • Melting Point : Typically 180–210°C for similar isoxazole derivatives.
  • Solubility : Moderate in ethanol, DMSO, or benzene, but limited in water.
  • Stability : Sensitive to prolonged light exposure; store at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate its bioactivity?

  • Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.
  • Molecular Docking : Dock the compound into protein targets (e.g., HSP90 or COX-2) using AutoDock Vina. Analyze binding affinities and hydrogen-bond interactions to prioritize derivatives for synthesis .

Q. What structure-activity relationships (SAR) govern its anticancer or anti-inflammatory activity?

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring enhance enzyme inhibition (e.g., IC₅₀ ≤ 0.1 μM for glutathione reductase).
    • Methyl groups at positions 3 and 4 improve metabolic stability.
  • Mechanistic Insights : Isoxazole derivatives inhibit HSP90 (via binding to the ATP pocket) or tubulin polymerization, inducing apoptosis .

Q. How do isoxazole derivatives interact with glutathione-dependent enzymes?

  • Enzyme Inhibition :
    • Glutathione Reductase (GR) : Uncompetitive inhibition observed with 3-(4-chlorophenyl) derivatives (IC₅₀ = 0.059 μM).
    • Glutathione S-Transferase (GST) : Competitive inhibition by bromophenyl analogs (IC₅₀ = 0.099 μM).
      Kinetic assays (e.g., Ellman’s method) and Lineweaver-Burk plots validate inhibition mechanisms .

Q. What are the challenges in analyzing photostability and degradation pathways?

  • Photodissociation Studies : Use UV-Vis spectroscopy to monitor degradation under controlled light. Isoxazole rings undergo cleavage via conical intersections, producing radicals or nitriles.
  • LC-MS/MS : Identify degradation products (e.g., pyrrole fragments) and quantify half-lives under accelerated conditions .

Q. How does the compound’s heterocyclic system influence its pharmacokinetics?

  • Absorption/Distribution : LogP values (~2.5) suggest moderate lipophilicity, enabling blood-brain barrier penetration.
  • Metabolism : CYP450 enzymes oxidize the pyrrole ring, forming hydroxylated metabolites. Use hepatocyte assays or PAMPA to predict bioavailability .

Methodological Notes

  • Contradictions in Synthesis : Metal-free routes (e.g., microwave-assisted cyclization) offer greener alternatives but may yield lower regioselectivity compared to Cu(I)-catalyzed methods .
  • Toxicity Considerations : Ames tests indicate mutagenic potential for some analogs (e.g., 50 mg/kg in mice); always conduct in vitro genotoxicity screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.